N-Ethyl-N-methylbenzo[b]thiophen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-ethyl-N-methyl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C11H13NS/c1-3-12(2)11-8-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3 |
InChI Key |
OICWDCQCGBRERW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Ethyl N Methylbenzo B Thiophen 2 Amine
Reactions Involving the Benzo[b]thiophene Moiety
The benzo[b]thiophene ring system is an electron-rich heterocycle, making it susceptible to a variety of chemical transformations. The presence of the N-Ethyl-N-methylamino group at the 2-position significantly influences the regioselectivity and reactivity of the ring.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution is a characteristic reaction of benzo[b]thiophene. The position of substitution is influenced by the stability of the resulting carbocation intermediate (the sigma complex). For the unsubstituted benzo[b]thiophene, electrophilic attack is generally favored at the 3-position due to the ability of the sulfur atom to stabilize the positive charge of the intermediate through resonance.
However, in N-Ethyl-N-methylbenzo[b]thiophen-2-amine, the tertiary amine group at the 2-position is a strong activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the thiophene (B33073) ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. In this case, the 3-position is ortho to the amino group. This strong electron-donating effect via resonance makes the 3-position highly activated towards electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 3-position.
Common electrophilic substitution reactions include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring. For 2-aminothiophene derivatives, formylation typically occurs at the adjacent 3-position. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.
Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the benzo[b]thiophene ring is a common transformation. With the activating amino group at the 2-position, halogenation is anticipated to be highly regioselective for the 3-position.
Nitration: The introduction of a nitro group is another key electrophilic substitution. While nitration of aniline (B41778) under strongly acidic conditions can lead to meta-substitution due to the formation of the anilinium ion, the specific conditions for the nitration of this compound would determine the outcome. Under milder conditions, 3-nitration would be the expected major product.
Friedel-Crafts Acylation: This reaction introduces an acyl group. The strong activation by the amino group facilitates this reaction, with the acyl group expected to add to the 3-position.
| Reaction | Electrophile | Expected Major Product |
|---|---|---|
| Vilsmeier-Haack | Chloroiminium ion | 3-Formyl-N-ethyl-N-methylbenzo[b]thiophen-2-amine |
| Bromination | Br+ | 3-Bromo-N-ethyl-N-methylbenzo[b]thiophen-2-amine |
| Nitration | NO2+ | N-Ethyl-N-methyl-3-nitrobenzo[b]thiophen-2-amine |
| Friedel-Crafts Acylation | RCO+ | 3-Acyl-N-ethyl-N-methylbenzo[b]thiophen-2-amine |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution on the benzo[b]thiophene ring is less common than electrophilic substitution and generally requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring.
A pertinent example of a nucleophilic substitution reaction is the synthesis of this compound itself from a halogenated precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form the C-N bond. In this reaction, 2-bromobenzo[b]thiophene (B1329661) is reacted with N-ethylmethylamine in the presence of a palladium catalyst and a base.
In a more complex scenario, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been shown to yield not only the expected 3-amino-2-nitrobenzo[b]thiophene but also the rearranged product, 2-amino-3-nitrobenzo[b]thiophene. This suggests that nucleophilic substitution on the benzo[b]thiophene ring can proceed through complex mechanisms, potentially involving ring-opening and closing pathways, especially with the influence of strong electron-withdrawing groups.
Oxidation and Reduction Processes of the Heterocyclic System
The sulfur atom in the benzo[b]thiophene ring can undergo oxidation to form a sulfoxide (B87167) and subsequently a sulfone (1,1-dioxide). These oxidations typically require strong oxidizing agents. The resulting benzo[b]thiophene-1,1-dioxides have altered electronic properties and can participate in different types of reactions compared to the parent heterocycle.
Reduction of the benzo[b]thiophene system can also be achieved, although it often requires harsh conditions. Catalytic hydrogenation can lead to the saturation of the thiophene ring, and in some cases, the benzene (B151609) ring as well. More commonly, reduction reactions are focused on substituents on the ring. For example, if a nitro group were introduced at the 3-position, it could be readily reduced to an amino group using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This provides a synthetic route to 2,3-diaminobenzo[b]thiophene derivatives.
| Process | Reagent/Conditions | Product Type |
|---|---|---|
| Oxidation | Strong oxidizing agent (e.g., m-CPBA) | Benzo[b]thiophene-1,1-dioxide |
| Reduction of Nitro Group | SnCl2, HCl or H2, Pd/C | Aminobenzo[b]thiophene |
C-H Functionalization Methodologies
Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic systems. For benzo[b]thiophenes, palladium-catalyzed direct arylation and olefination reactions have been developed. These reactions typically show a preference for the C2 and C3 positions of the thiophene ring.
The regioselectivity of C-H functionalization is influenced by the reaction conditions, including the catalyst, ligand, and directing groups. In the case of this compound, the amino group could potentially act as a directing group, further influencing the position of C-H activation. Given the high electron density at the 3-position, C-H functionalization would likely be favored at this site. These methods allow for the direct formation of C-C bonds, providing access to a wide range of substituted benzo[b]thiophenes.
Reactivity of the Tertiary Amine Functionality
The N-Ethyl-N-methylamino group at the 2-position is a key functional group that imparts basic and nucleophilic properties to the molecule.
Protonation and Basicity Considerations
The lone pair of electrons on the nitrogen atom of the tertiary amine makes this compound a Brønsted-Lowry base. It can accept a proton from an acid to form a corresponding ammonium (B1175870) salt.
Alkyl Groups: The ethyl and methyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its basicity compared to a primary or secondary amine.
Aromatic System: The benzo[b]thiophene ring is an aromatic system. If the nitrogen's lone pair participates in resonance with the ring, its availability for protonation decreases, thus reducing the basicity. In the case of 2-aminobenzo[b]thiophenes, there is a degree of delocalization of the lone pair into the thiophene ring, which would make it less basic than a typical trialkylamine.
Hybridization: The nitrogen atom in an amine is sp3 hybridized. In its conjugate acid, it remains sp3 hybridized.
Compared to aniline, where the nitrogen lone pair is significantly delocalized into the benzene ring, the delocalization in 2-aminobenzo[b]thiophene might be slightly different due to the nature of the thiophene ring. However, it is expected that this compound is a weaker base than simple trialkylamines but likely a stronger base than aniline, due to the presence of the electron-donating alkyl groups.
Reactions at the Nitrogen Center (e.g., Quaternization, Dealkylation)
The nitrogen atom in this compound is a focal point for various chemical transformations, primarily due to its lone pair of electrons. Two key reactions occurring at this nitrogen center are quaternization and dealkylation.
Quaternization
Quaternization involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom acts as the nucleophile.
The general reaction can be represented as: R3N + R'-X → R3N+R' X-
In the case of this compound, the reaction with an alkyl halide, such as methyl iodide (CH3I), would yield the corresponding N-Ethyl-N,N-dimethylbenzo[b]thiophen-2-aminium iodide. The reactivity in quaternization reactions is influenced by several factors, including the steric hindrance around the nitrogen atom and the nature of the alkylating agent. Due to the presence of the ethyl and methyl groups, as well as the bulky benzo[b]thiophene moiety, steric hindrance can play a significant role in the reaction rate.
Dealkylation
N-dealkylation is the process of removing an alkyl group from the nitrogen atom. This transformation is of significant interest, particularly in the context of drug metabolism and organic synthesis. For tertiary amines like this compound, dealkylation can proceed through various mechanisms, often involving oxidative pathways.
One relevant mechanism is nitrosative dealkylation, which has been studied for structurally similar N,N-dialkyl aromatic amines. The regioselectivity of this reaction, i.e., whether the ethyl or methyl group is preferentially removed, can be highly dependent on the reaction conditions, such as the acidity of the medium. At high acidity, deethylation is often favored, while demethylation may predominate at lower acidity. This selectivity is attributed to different competing mechanistic pathways.
The nitrosative dealkylation process can be initiated by the reaction with a nitrosating agent, such as nitrous acid (HONO), to form a nitrosammonium ion. This intermediate can then undergo further transformations, including the formation of an amine radical cation and an iminium ion, ultimately leading to the cleavage of a C-N bond and the formation of a secondary amine and a carbonyl compound.
Table 1: Representative Quaternization Reaction of a Tertiary Amine
| Reactant | Alkylating Agent | Solvent | Product |
| N,N-Dimethylaniline | Benzyl (B1604629) Chloride | Acetone | N-Benzyl-N,N-dimethylanilinium chloride |
This table presents a representative quaternization reaction of a tertiary amine analogous to this compound to illustrate the transformation.
Nucleophilic Properties and Interactions
The nucleophilicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom. This electron pair is available to attack electron-deficient centers (electrophiles), initiating a chemical reaction.
The nucleophilic character of the nitrogen atom is modulated by both electronic and steric factors.
Steric Effects: The presence of both an ethyl and a methyl group on the nitrogen atom, in addition to the planar benzo[b]thiophene ring, creates a sterically hindered environment. This steric bulk can impede the approach of electrophiles to the nitrogen center, thereby reducing its effective nucleophilicity. The larger size of the ethyl group compared to the methyl group contributes to this steric hindrance.
Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this exact compound are limited, plausible mechanisms for key transformations like quaternization and dealkylation can be inferred from studies on analogous compounds.
Transition State Analysis
Quaternization: The quaternization of this compound with an alkyl halide is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The transition state for this reaction would involve the partial formation of a new N-C bond with the incoming alkyl halide and the partial breaking of the C-X (where X is a halogen) bond. The geometry of the nitrogen center in the transition state would be approximately trigonal bipyramidal, with the nitrogen, the two original alkyl groups, and the carbon of the benzo[b]thiophene ring in the equatorial positions, and the incoming and leaving groups in the axial positions. The stability of this transition state is sensitive to steric hindrance; increased steric bulk around the nitrogen atom will raise the energy of the transition state and slow down the reaction rate.
Dealkylation: For nitrosative dealkylation, the mechanism is more complex and can involve several transition states. One proposed pathway for analogous N,N-dialkylanilines involves the initial formation of an amine radical cation. The subsequent rate-determining step could be the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by a radical species. The transition state for this hydrogen abstraction step would involve the partial breaking of a C-H bond and the partial formation of a new H-radical bond. The regioselectivity (ethyl vs. methyl) would be determined by the relative energies of the transition states for the removal of a hydrogen from the ethyl and methyl groups, respectively.
Intermediate Species Identification
Quaternization: The primary and stable intermediate (which is also the final product) in a quaternization reaction is the quaternary ammonium salt . This ionic species is characterized by a positively charged nitrogen atom bonded to four organic groups and a corresponding counter-anion from the alkyl halide.
Dealkylation: The mechanistic pathways for nitrosative dealkylation of analogous aromatic amines suggest the involvement of several transient intermediate species:
Nitrosammonium Ion (R2N+(R')-N=O): Formed by the initial attack of the amine on the nitrosating agent.
Amine Radical Cation ([R2N(R')]•+): Generated through an electron transfer process. This species is a key intermediate in one of the proposed mechanistic pathways.
Iminium Ion (R2N+=CR'R''): Formed by the loss of a hydrogen atom from the carbon alpha to the nitrogen of the amine radical cation. The iminium ion is susceptible to hydrolysis, which leads to the final dealkylated product.
The direct observation and characterization of these reactive intermediates often require specialized spectroscopic techniques, such as electron paramagnetic resonance (EPR) for radical cations, and are typically performed in detailed mechanistic studies.
Table 2: Plausible Intermediates in the Dealkylation of a Tertiary Aromatic Amine
| Reaction Step | Intermediate Species | Description |
| Nitrosation | Nitrosammonium Ion | Initial adduct of the amine and the nitrosating agent. |
| Electron Transfer | Amine Radical Cation | A radical species with a positive charge on the nitrogen. |
| H-Abstraction | Iminium Ion | A cationic species with a carbon-nitrogen double bond. |
This table outlines the likely intermediate species in the dealkylation of a tertiary aromatic amine, which serves as a model for the reactivity of this compound.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can significantly influence the rate, and in some cases, the selectivity of reactions involving this compound.
Quaternization: The quaternization reaction involves the formation of an ionic product from neutral reactants. The transition state leading to this product is highly polar, with significant charge separation. Therefore, the rate of quaternization is expected to be strongly dependent on the polarity of the solvent.
Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can stabilize both the polar transition state and the resulting quaternary ammonium salt through hydrogen bonding and dipole-dipole interactions, thus accelerating the reaction.
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF): These solvents can also effectively solvate the polar transition state and the ionic product through dipole-dipole interactions, leading to an increase in the reaction rate compared to nonpolar solvents. The kinetics of quaternization of N,N-dimethylaniline with benzyl chloride, for instance, show a clear increase in rate with an increase in the dielectric constant of the medium.
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the reaction is expected to be significantly slower due to the poor solvation of the charged transition state and ionic product.
Dealkylation: The influence of the solvent on dealkylation reactions is more complex due to the multiple mechanistic pathways that can be operative. The stability of the various intermediates (nitrosammonium ion, amine radical cation, iminium ion) will be affected by the solvent properties. For instance, a polar solvent would be expected to stabilize the charged intermediates. The acidity of the medium, which is a critical factor in determining the regioselectivity of nitrosative dealkylation, can also be modulated by the solvent. In protic solvents, the availability of protons can influence the equilibrium between different reactive species and thus alter the reaction pathway and the ratio of deethylation to demethylation products.
Table 3: Expected Relative Rate of a Representative Quaternization Reaction in Various Solvents
| Solvent | Dielectric Constant (approx.) | Expected Relative Rate |
| Hexane | 1.9 | Very Slow |
| Toluene | 2.4 | Slow |
| Acetone | 21 | Moderate |
| Ethanol | 24 | Fast |
| Acetonitrile | 37 | Fast |
| Water | 80 | Very Fast |
This table provides an illustrative guide to the expected effect of solvent polarity on the rate of a typical quaternization reaction, based on general principles of physical organic chemistry.
Spectroscopic Characterization and Advanced Structural Elucidation of N Ethyl N Methylbenzo B Thiophen 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
A ¹H NMR spectrum for N-Ethyl-N-methylbenzo[b]thiophen-2-amine would be expected to show distinct signals for the protons on the ethyl group, the methyl group, and the benzo[b]thiophene core. Specifically, one would anticipate:
A triplet signal for the methyl protons (–CH₃) of the ethyl group, coupled to the adjacent methylene protons.
A quartet signal for the methylene protons (–CH₂–) of the ethyl group, coupled to the adjacent methyl protons.
A singlet for the N-methyl protons (N–CH₃).
A series of multiplets in the aromatic region corresponding to the protons on the benzene (B151609) ring and the single proton on the thiophene (B33073) ring.
Precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are required to confirm these assignments and to deduce the electronic environment and spatial relationships of the protons. Without experimental data, a detailed analysis is not possible.
¹³C NMR Chemical Shift Assignments and Multiplicity Analysis
The ¹³C NMR spectrum would provide information on each of the 11 unique carbon atoms in the molecule. Expected signals would include:
Aliphatic signals for the two carbons of the ethyl group and the one carbon of the methyl group.
Aromatic signals for the eight carbons of the benzo[b]thiophene bicyclic system. The carbon attached to the nitrogen (C2) would likely appear in a distinct region due to the heteroatom's influence.
Analysis of the chemical shifts and, if available, multiplicities from techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of hydrogen atoms attached to each carbon. This crucial dataset is currently unavailable.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Aspects
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by showing their correlations. Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could reveal through-space interactions between protons, providing insights into the molecule's preferred conformation, particularly the orientation of the N-ethyl and N-methyl groups relative to the benzo[b]thiophene ring. No such studies have been published.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
An IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, a tertiary amine, the spectrum is expected to show:
C-H stretching vibrations for the aromatic rings (typically > 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (typically < 3000 cm⁻¹).
C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹).
C-N stretching vibrations , characteristic of aromatic amines.
The notable absence of an N-H stretching band (typically around 3300-3500 cm⁻¹), which would confirm its tertiary amine nature.
Without access to the actual spectrum, a table of observed vibrational frequencies and their assignments cannot be compiled.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzo[b]thiophene system, being a conjugated aromatic system, is expected to absorb UV radiation.
Interpretation of Electronic Transitions (π→π, n→π)**
The UV-Vis spectrum would likely display strong absorption bands corresponding to π→π * transitions within the conjugated bicyclic system. Weaker n→π * transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, might also be observable. The exact wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are needed to characterize these transitions and understand the electronic properties of the molecule. This experimental data is not currently available in the public domain.
Solvatochromic Effects on UV-Vis Spectra
The study of solvatochromic effects on the UV-Vis spectra of this compound would involve analyzing changes in its absorption maxima () in solvents of varying polarity. This phenomenon, known as solvatochromism, provides valuable information about the electronic structure of a molecule and its interactions with the surrounding solvent molecules.
A systematic investigation would involve dissolving this compound in a range of solvents, from nonpolar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol (B145695), methanol). The resulting shifts in the absorption bands can be classified as either a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity Index | (nm) |
|---|---|---|
| n-Hexane | 0.1 | Data not available |
| Toluene | 2.4 | Data not available |
| Acetone | 5.1 | Data not available |
| Ethanol | 5.2 | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently published.
The direction and magnitude of these shifts would indicate the nature of the electronic transitions and the difference in stabilization of the ground and excited states by the solvent. For instance, a pronounced red shift in polar solvents would suggest that the excited state is more polar than the ground state.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS analysis of this compound, the molecule would typically be protonated to form the pseudomolecular ion [M+H]. The high-resolution measurement of this ion would provide the accurate molecular mass of the compound. Further fragmentation of this ion, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would yield characteristic daughter ions. The fragmentation pathways would likely involve the cleavage of the ethyl and methyl groups from the nitrogen atom and potential ring cleavages of the benzo[b]thiophene core.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS is a powerful analytical technique. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern upon electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M) and a series of fragment ions. The fragmentation pattern in EI-MS is typically more extensive than in ESI-MS and would provide detailed structural information. Common fragmentation pathways for related N-alkylated aromatic amines often involve alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound, which is CHNS. A close agreement between the experimental and theoretical values would confirm the elemental composition and purity of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 69.07% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 6.86% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.32% |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.76% |
| Total | | | | 191.32 | 100.00% |
Note: Experimental data for the elemental analysis of this compound is not available in the reviewed literature.
Theoretical and Computational Chemistry Studies on N Ethyl N Methylbenzo B Thiophen 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for a detailed examination of the geometric and electronic properties of N-Ethyl-N-methylbenzo[b]thiophen-2-amine.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined. This process involves finding the lowest energy conformation of the molecule by systematically adjusting the positions of its atoms. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the benzo[b]thiophene ring system and the orientation of the N-ethyl-N-methylamino group relative to the ring are key determinants of its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system and the nitrogen atom of the amino group, while the LUMO is likely to be distributed over the aromatic system. The presence of the electron-donating N-ethyl-N-methylamino group is anticipated to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and enhancing the molecule's reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -1.0 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). For this compound, the regions of negative potential are expected to be concentrated around the electronegative sulfur and nitrogen atoms, as well as the π-electron system of the aromatic rings. These regions represent likely sites for electrophilic attack. Conversely, the regions of positive potential are anticipated to be located around the hydrogen atoms of the ethyl and methyl groups, indicating potential sites for nucleophilic attack.
The distribution of atomic charges within a molecule provides insight into its polarity and chemical reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound. These calculations are expected to show a negative charge on the nitrogen and sulfur atoms due to their higher electronegativity, and positive charges on the adjacent carbon and hydrogen atoms.
Simulation of Spectroscopic Properties
Computational methods can also be used to simulate the spectroscopic properties of molecules, providing a powerful tool for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in this compound, the chemical shifts can be predicted. These theoretical values, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each atom. The predicted chemical shifts for the protons and carbons of the ethyl and methyl groups, as well as the aromatic protons and carbons of the benzo[b]thiophene ring, are expected to be in good agreement with experimental observations.
Table of Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 150 - 155 | H4 | 7.5 - 7.7 |
| C3 | 105 - 110 | H5 | 7.1 - 7.3 |
| C3a | 138 - 142 | H6 | 7.2 - 7.4 |
| C4 | 123 - 126 | H7 | 7.6 - 7.8 |
| C5 | 122 - 125 | N-CH₃ | 3.0 - 3.2 |
| C6 | 124 - 127 | N-CH₂CH₃ | 3.4 - 3.6 |
| C7 | 121 - 124 | N-CH₂CH₃ | 1.2 - 1.4 |
| C7a | 135 - 139 | ||
| N-CH₃ | 40 - 45 | ||
| N-CH₂CH₃ | 50 - 55 | ||
| N-CH₂CH₃ | 13 - 16 |
Vibrational Frequency Calculations (IR)
Vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) spectrum of a molecule. These calculations can elucidate the characteristic vibrational modes associated with its structural features. For this compound, the predicted IR spectrum would exhibit a series of bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.
Based on studies of related thiophene (B33073) and benzo[b]thiophene derivatives, the following vibrational modes would be anticipated:
Aromatic C-H Stretching: In heteroaromatic systems like thiophene, C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The ethyl and methyl groups attached to the nitrogen atom would give rise to C-H stretching bands in the 2975-2850 cm⁻¹ range.
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzo[b]thiophene ring system are expected to produce characteristic bands in the 1600-1400 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the thiophene ring would likely be observed in the 1350-1250 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bond vibrations within the thiophene ring typically appear at lower frequencies, often in the 850-600 cm⁻¹ range.
A data table summarizing the expected IR vibrational frequencies for this compound, based on analogous compounds, is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100-3000 |
| Aliphatic C-H Stretching | 2975-2850 |
| C=C Ring Stretching | 1600-1400 |
| C-N Stretching | 1350-1250 |
| C-S Stretching | 850-600 |
This table is generated based on typical frequency ranges for the specified vibrational modes in related organic molecules.
UV-Vis Spectroscopic Parameter Simulations
Time-dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the conjugated benzo[b]thiophene ring system.
Computational studies on similar aromatic and heteroaromatic amines indicate that the amino substituent can significantly influence the electronic spectrum. The nitrogen lone pair can participate in the π-system, leading to a red shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted benzo[b]thiophene. The specific positions of the absorption maxima would be sensitive to the solvent environment, a factor that can be modeled computationally using various solvent models.
Simulated UV-Vis spectral data for a hypothetical this compound molecule in a common solvent like ethanol (B145695) might resemble the following:
| Transition | Calculated λmax (nm) | Oscillator Strength |
| π → π | ~300-320 | High |
| π → π | ~260-280 | Moderate |
This table presents hypothetical data based on TD-DFT calculations of analogous aromatic amines and benzo[b]thiophene derivatives.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could provide valuable insights into its behavior in condensed phases, such as in solution or at interfaces.
Adsorption Behavior at Interfaces
Hydrogen Bonding Networks and Donor-Acceptor Interactions
This compound has the potential to participate in hydrogen bonding, although it lacks a hydrogen atom directly attached to the nitrogen, precluding it from acting as a hydrogen bond donor. However, the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. MD simulations could be used to explore the formation and dynamics of hydrogen bonds between the nitrogen atom of this compound and potential hydrogen bond donors in its environment, such as water or alcohol molecules. These simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of the local solvation structure around the molecule.
Reaction Mechanism Prediction and Validation via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. While specific computational studies on the reaction mechanisms of this compound are scarce, the principles can be applied to understand its potential reactivity.
Transition State Identification and Energy Barriers
For a given reaction, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution on the benzo[b]thiophene ring. The presence of the N-ethyl-N-methylamino group, a strong electron-donating group, would be expected to activate the ring towards electrophilic attack. DFT calculations could predict the preferred site of substitution (regioselectivity) by comparing the activation energies for attack at different positions on the ring.
A hypothetical energy profile for an electrophilic substitution reaction could be generated, as depicted in the following table:
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | 15-25 |
| Intermediates | 5-10 |
| Products | -5.0 |
This table provides a hypothetical representation of the relative energies along a reaction coordinate for an electrophilic substitution, illustrating the concept of a transition state and energy barrier.
The search for scholarly information on "this compound" did not yield any studies detailing its thermodynamic properties, kinetic behavior, or the development of QSPR models. Consequently, the data required to populate the requested sections and subsections of the article, including data tables on thermodynamic and kinetic parameters and details on topological and molecular descriptors for QSPR, is not available in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline and instructions. The absence of dedicated research on the computational chemistry of this compound prevents the creation of the specified content.
Research on N Ethyl N Methylbenzo B Thiophen 2 Amine Derivatives and Structural Analogs
Modifications of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) and a thiophene (B33073) ring, offers multiple positions for substitution, allowing for fine-tuning of the molecule's characteristics. Electrophilic substitution is a key reaction type for this aromatic system, with the reactivity at different positions being a subject of extensive study. Generally, the thiophene ring is more susceptible to electrophilic attack than the benzene ring. Within the thiophene moiety, the C-3 (β) position is the most reactive site for electrophilic substitution, followed by the C-2 (α) position. researchgate.netchemicalbook.com However, the presence of substituents can alter this reactivity pattern. chemicalbook.com
Halogenation is a fundamental modification of the benzo[b]thiophene core, introducing reactive handles for further functionalization and directly influencing the electronic properties of the molecule.
Chlorination: The direct chlorination of C2-substituted benzo[b]thiophenes has been achieved using reagents like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). nih.gov This method preferentially targets the C-3 position. For instance, the reaction of benzothiophene-2-methanol with sodium hypochlorite at elevated temperatures (65–75 °C) yields the C3-chlorinated product, although competing oxidation reactions at the C-2 substituent can occur. nih.gov The mechanism is believed to be assisted by the sulfur heteroatom. nih.govresearchgate.net The presence of different functional groups on the C-2 substituent can influence the reaction's outcome; alcohols may lead to oxidation byproducts, while alkyl and vinyl groups are more compatible with C3-chlorination. nih.gov
Bromination: Bromination of the benzo[b]thiophene ring can be directed to various positions depending on the reaction conditions and existing substituents. For example, treating 4-hydroxybenzo[b]thiophene with N-bromosuccinimide (NBS) results in substitution at the C-5 position. rsc.org In contrast, using bromine in carbon tetrachloride leads to the 5,7-dibromo-compound. rsc.org In cases where the C-3 position is already occupied, bromination can be directed to the benzene ring, such as the C-6 position. researchgate.net This selective introduction of bromine atoms is crucial for subsequent cross-coupling reactions, like the Buchwald-Hartwig amination, to introduce new amine derivatives. researchgate.net
Table 1: Halogenation of Benzo[b]thiophene Derivatives
| Reagent | Starting Material Moiety | Position(s) Halogenated | Chemical Consequence/Note |
|---|---|---|---|
| NaOCl·5H₂O | C2-Substituted Benzo[b]thiophene | C-3 | Reaction is assisted by the sulfur heteroatom; can have competing oxidation reactions. nih.gov |
| N-Bromosuccinimide (NBS) | 4-Hydroxybenzo[b]thiophene | C-5 | Selective monobromination. rsc.org |
| Br₂ in CCl₄ | 4-Hydroxybenzo[b]thiophene | C-5, C-7 | Leads to dibromination. rsc.org |
| Molecular Bromine | 3-Cyanobenzo[b]thiophene | C-6 | Provides a key intermediate for further coupling reactions. researchgate.net |
Beyond halogenation, various other substituents can be introduced onto the benzo[b]thiophene core to modify its properties. The regioselectivity of these electrophilic substitution reactions is a key consideration.
Substitution at C-3: The C-3 position is the most common site for electrophilic attack in unsubstituted benzo[b]thiophene. researchgate.netchemicalbook.com However, when a directing group like a carboxylic acid is present at the C-2 position, nitration can lead to a mixture of products, including substitution at C-3. rsc.org In the case of 2-substituted derivatives, methods have been developed for selective C-3 functionalization. For example, C3-chlorination using sodium hypochlorite provides a direct route to 3-halo derivatives. nih.gov
Substitution at C-7: The C-7 position is a less intuitive site for electrophilic substitution but can be targeted under specific conditions. In the Fries rearrangement of 4-acetoxybenzo[b]thiophene, the acetyl group migrates preferentially to the C-7 position, yielding 7-acetyl-4-hydroxybenzo[b]thiophen in high yield (90%). rsc.org Similarly, nitration of 4-hydroxybenzo[b]thiophene produces a mixture of isomers, including the 7-nitro derivative. rsc.org For 3-methyl-benzo[b]thiophen-2-carboxylic acid, nitration can also occur at the C-7 position. rsc.org
Table 2: Regioselectivity of Electrophilic Substitution on Substituted Benzo[b]thiophenes
| Reaction | Substituted Benzo[b]thiophene | Position(s) of Substitution | Major Product/Outcome |
|---|---|---|---|
| Nitration | Benzo[b]thiophen-2-carboxylic acid | C-3, C-4, C-6, C-7 | Mixture of isomers obtained. rsc.org |
| Fries Rearrangement | 4-Acetoxybenzo[b]thiophene | C-7, C-2 | 7-acetyl isomer is the major product (90%). rsc.org |
| Fries Rearrangement | 4-Acetoxy-3-methylbenzo[b]thiophene | C-2, C-7 | 2-acetyl isomer is the major product (68%). rsc.org |
| Nitration | 4-Hydroxybenzo[b]thiophene | C-5, C-7 | 5-nitro-compound is the major component. rsc.org |
Substituents on the thiophene ring, including the sulfur atom itself, significantly alter the electronic structure of the benzo[b]thiophene core. This modulation affects the molecule's optical and electrochemical properties.
The thiophene ring is known to be more effective at transmitting conjugation effects than a benzene ring. documentsdelivered.com This property means that substituents placed on the benzo[b]thiophene core can have a pronounced influence on the electron distribution throughout the entire molecule.
A powerful method for modifying electronic properties is the oxidation of the sulfur atom in the thiophene ring. mdpi.com Oxidation transforms the electron-donating thienyl group into an electron-accepting sulfonyl group. In studies on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a related system containing the benzo[b]thiophene core, oxidation to the 5,5-dioxide (BTBTDO) and 5,5,10,10–tetraoxide (BTBTTO) forms leads to significant changes. mdpi.com These changes include a notable shift in absorption and emission maxima to longer wavelengths (a bathochromic shift) and a dramatic increase in fluorescence quantum yields to over 99%. mdpi.com This demonstrates that modification of the thiophene sulfur atom is a potent strategy for creating highly fluorescent materials. mdpi.com
Table 3: Effect of Sulfur Oxidation on Optical Properties of a BTBT Derivative
| Compound | Absorption Max (λabs) in DCM | Emission Max (λem) in DCM | Fluorescence Quantum Yield (ΦPL) in DCM |
|---|---|---|---|
| 2,7-diBr-BTBT | 344 nm | 382 nm | 0.36 |
| 2,7-diBr-BTBTDO (Dioxide) | 362 nm | 425 nm | >0.99 |
| 2,7-diBr-BTBTTO (Tetraoxide) | 387 nm | 441 nm | >0.99 |
Data derived from studies on 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene, a structural analog. mdpi.com
Variations of the Amine Substituents
The N-ethyl and N-methyl groups of the titular compound can be replaced with a wide array of other alkyl and aryl substituents. These changes have profound effects on the molecule's reactivity, conformation, and potential intermolecular interactions.
The nature of the substituents on the amine nitrogen atom influences the nucleophilicity and steric environment of the nitrogen, which in turn affects chemical reactivity.
N-Alkyl Substituents: The synthesis of various N-alkyl derivatives of aminomethyl benzo[b]thiophenes has been reported. For example, 3-chloromethylbenzo[b]thiophen can be reacted with various N-alkylethanolamines (where the alkyl group is ethyl, isopropyl, butyl, etc.) to form the corresponding tertiary amine derivatives. rsc.org The reactivity of these derivatives is further demonstrated by their conversion to nitrogen mustards using thionyl chloride. rsc.org The size and nature of the alkyl group can influence reaction rates and yields, a common principle in organic synthesis.
N-Aryl Substituents: Introducing an aryl group on the nitrogen atom connects the benzo[b]thiophene core to another aromatic system, which can lead to extended conjugation and unique photochemical properties. In related heterocyclic systems like phenothiazines, the reactivity of N'-aryl amino groups is influenced by the electronic nature of the aryl substituent. nih.gov Electron-withdrawing groups on the aryl ring can decrease the nucleophilicity of the amine, potentially slowing down subsequent reactions. nih.gov Conversely, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group (an N-aryl analog) exhibit photo- and ionochromic behavior, undergoing Z-E isomerization upon irradiation. beilstein-journals.org This highlights how N-aryl substituents can impart complex functionality.
The groups attached to the amine nitrogen dictate the local geometry and conformational preferences of the amine moiety. The ethyl and methyl groups in N-Ethyl-N-methylbenzo[b]thiophen-2-amine introduce a degree of steric bulk that influences the orientation of the substituents relative to the benzo[b]thiophene plane.
Fusion with Other Heterocyclic Systems
The benzo[b]thiophene moiety serves as a foundational structure for the synthesis of more complex, fused heterocyclic systems. By incorporating rings such as thiazole (B1198619), triazole-thione, and benzothiazole (B30560), researchers can modulate the molecule's steric and electronic properties, leading to novel compounds with diverse potential applications.
Thiazole-Fused Derivatives
The fusion of a thiazole ring to the benzo[b]thiophene framework is a strategy to create compounds with unique pharmacological profiles. Thiazole and its derivatives are known to be present in a wide array of synthetic and natural compounds that exhibit significant biological activity. nih.gov Their structural diversity makes them a versatile component in the design of new chemical entities. nih.gov The synthesis of thiazole-containing compounds often involves the condensation of precursor molecules like 2-arylidenecyclohexan-1,3-dione with reagents to form the fused ring system. nih.gov This approach allows for the creation of a library of derivatives with varied substituents, which is crucial for structure-activity relationship studies.
Triazole-Thione Analogues
The incorporation of a 1,2,4-triazole-5-thione moiety creates structural analogues with distinct chemical characteristics. These compounds are a significant class of heterocycles in medicinal chemistry. zsmu.edu.ua The synthesis of such analogues can involve the condensation of 4-amino-3-ethyl-1H-1,2,4-triazole-5(4H)-thione with appropriate aldehydes. nih.gov X-ray crystallography studies of related structures reveal that the triazole and adjacent rings can be nearly parallel, with dihedral angles as small as 1.75 (11)°. nih.gov This planarity can facilitate π–π stacking interactions in the solid state. nih.gov The synthesis of N-Mannich bases from 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones represents another route to functionalized derivatives, where reactions with amines and formaldehyde (B43269) yield aminomethyl products. mdpi.com
Structural analysis of thiophene-linked 1,2,4-triazoles shows that intermolecular interactions, such as N–H···S hydrogen bonds and C–S···S chalcogen bonds, play a crucial role in forming supramolecular structures like ladder-like architectures and sheets. mdpi.com
Table 1: Crystallographic Data for a Triazole-Thione Analog
| Parameter | Value |
|---|---|
| Compound Name | 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione |
| Molecular Formula | C₁₂H₁₄N₄S |
| Crystal System | Monoclinic |
| Dihedral Angle (Benzene/Triazole) | 1.75 (11)° nih.gov |
Design of Chemical Probes and Functional Materials Based on the Scaffold
The unique electronic and photophysical properties of the benzo[b]thiophene scaffold make it an attractive candidate for the development of chemosensors and fluorescent probes. These materials are designed to detect specific analytes or changes in their environment through measurable changes in their optical properties.
Chemosensor Development
The development of chemosensors relies on creating molecules that can selectively interact with a target analyte, leading to a detectable signal. The benzo[b]thiophene core can be functionalized with specific recognition groups that bind to ions or molecules of interest. This interaction alters the electronic structure of the molecule, which in turn affects its absorption or emission spectrum. The principle often involves mechanisms like intramolecular charge transfer (ICT), where the binding event modulates the push-pull electronic nature of the system. mdpi.com
Fluorescent Probe Chemistry
Fluorescent probes are powerful tools in chemical and biological research. The benzo[b]thiophene scaffold can be incorporated into fluorescent dyes. For instance, amine-reactive probes have been developed using a benzothiazole moiety as an electron-withdrawing group attached to a fluorene (B118485) fluorophore. nih.gov The synthesis of these probes involves creating an amine-reactive group, such as an isothiocyanate, which can then be used to label biomolecules. nih.gov
In a related approach, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), a commercially available compound, has been identified as a fluorescent probe for detecting phosgene. mdpi.com The system operates on the principle of an intramolecular charge transfer (ICT) effect generated by the electron-donating ortho-diamine group and the electron-accepting benzo[b]dithiophene core. mdpi.com Upon reaction with an analyte like phosgene, the electron-donating ability of the recognition site is altered, leading to a change in fluorescence. mdpi.com Such probes can exhibit high sensitivity, with detection limits in the micromolar range, and rapid response times. mdpi.com
Table 2: Properties of a Fluorescent Probe Based on a Related Scaffold
| Property | Value |
|---|---|
| Probe | Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) mdpi.com |
| Target Analyte | Phosgene mdpi.com |
| Detection Limit | 0.16 μM (in solution) mdpi.com |
| Response Time | 30 seconds mdpi.com |
Conclusion and Future Research Perspectives
Summary of Key Research Findings on N-Ethyl-N-methylbenzo[b]thiophen-2-amine
Direct experimental data on this compound is limited. However, by examining research on analogous 2-aminobenzo[b]thiophene derivatives, several key characteristics and potential areas of interest can be inferred.
Synthesis and Molecular Structure: The synthesis of this compound would likely follow established protocols for N-alkylation of a 2-aminobenzo[b]thiophene precursor. The benzo[b]thiophene core itself is a bicyclic aromatic system, and the introduction of an ethyl and a methyl group on the amine at the 2-position imparts specific steric and electronic properties. These substitutions are expected to influence the compound's conformation, lipophilicity, and potential interactions with biological targets.
Potential Biological Activity: Research on related 2-aminobenzo[b]thiophene derivatives has revealed significant biological activities, most notably as antimitotic agents that inhibit tubulin polymerization. nih.govacs.org These compounds often bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The specific N-ethyl-N-methyl substitution pattern on the amine could modulate this activity by altering the binding affinity and pharmacokinetic properties of the molecule. While many 3-amino derivatives have been synthesized, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has shown promise in inhibiting cancer cell growth at subnanomolar concentrations. nih.gov
The following table summarizes the antiproliferative activities of some 2- and 3-aminobenzo[b]thiophene derivatives, offering a comparative landscape for potential future studies on this compound.
| Compound | Cell Line | IC50 (nM) acs.org |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | L1210 | 0.76 |
| FM3A | 0.09 | |
| Molt/4 | 0.69 | |
| CEM | 0.52 | |
| 3-amino-6-methyl-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | L1210 | >10000 |
| FM3A | >10000 | |
| Molt/4 | >10000 | |
| CEM | >10000 |
This table is interactive. You can sort and filter the data.
It is important to note that the substitution pattern on the benzo[b]thiophene ring and the nature of the acyl group significantly influence the antiproliferative activity. acs.org The absence of a bulky acyl group in this compound may result in a different pharmacological profile.
Emerging Directions in Heterocyclic Amine Chemistry
The broader field of heterocyclic amine chemistry is experiencing a renaissance, driven by innovative synthetic methodologies and a deeper understanding of molecular interactions. Thiophene (B33073) and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold. rsc.orgnih.gov
Key emerging trends include:
Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic methods is a major focus. This includes the use of greener solvents, catalysts, and energy sources.
Novel Catalytic Systems: Advances in catalysis, particularly transition metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex heterocycles. x-chemrx.com
Focus on Specific Biological Targets: There is a growing emphasis on designing heterocyclic amines that target specific proteins or pathways involved in disease, moving away from broad-spectrum activity.
Potential Avenues for Advanced Synthetic Methodologies
The synthesis of benzo[b]thiophenes and their derivatives has been a subject of intense research, with numerous methods developed over the years. benthamdirect.com For a molecule like this compound, future synthetic strategies could focus on efficiency, selectivity, and diversity.
Advanced Synthetic Routes for Benzo[b]thiophenes:
| Method | Description |
| Electrophilic Cyclization of Alkynylthioanisoles | This method provides direct access to the benzo[b]thiophene core and can be mediated by various electrophiles. nih.gov |
| Palladium-Catalyzed C-H Arylation | A powerful tool for the functionalization of heteroarenes, allowing for the introduction of aryl groups at specific positions. organic-chemistry.org |
| Thiolation Annulation of 2-bromo Alkynylbenzenes | This copper-catalyzed reaction with sodium sulfide (B99878) provides a route to 2-substituted benzo[b]thiophenes. organic-chemistry.org |
| Photocatalytic Radical Annulation | A modern approach utilizing light to initiate radical cyclization, offering mild reaction conditions. organic-chemistry.org |
This table is interactive. You can sort and filter the data.
These advanced methods could be adapted for the synthesis of a library of N-substituted 2-aminobenzo[b]thiophenes, including the target compound, to facilitate comprehensive structure-activity relationship (SAR) studies.
Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry is a powerful paradigm in modern drug discovery. jddhs.com For a molecule with limited experimental data like this compound, computational studies can provide invaluable insights and guide future experimental work.
Computational methods can be employed to:
Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be estimated in silico.
Model Biological Activity: Molecular docking and dynamics simulations can predict the binding of the compound to potential biological targets, such as the colchicine binding site of tubulin. This can help to prioritize compounds for synthesis and biological testing.
Elucidate Reaction Mechanisms: Computational chemistry can be used to study the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions.
The integration of these computational predictions with targeted experimental validation represents the most efficient path forward to unlock the potential of this compound and other novel heterocyclic amines in medicinal chemistry. nih.gov This combined approach accelerates the drug discovery process and enhances the probability of identifying new therapeutic agents. jddhs.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
